1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-18-17(2-1-10-22-18)28(26,27)24-12-8-15(9-13-24)19(25)23-11-7-14-3-5-16(21)6-4-14/h1-6,10,15H,7-9,11-13H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEWZNQXYVZTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=C(N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the coupling with the chloropyridine and fluorophenyl groups. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Coupling Reactions: The final coupling steps may involve Suzuki-Miyaura cross-coupling reactions, which are known for their mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or amines.
Scientific Research Applications
1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogs:
Pharmacological and Functional Insights
- Target Compound: No direct pharmacological data is provided in the evidence. However, its sulfonyl group may confer metabolic stability compared to ester-containing analogs like HE60 (), which features a benzoate ester prone to hydrolysis .
- Compound 17f () : Demonstrates antihypertensive activity via T-type Ca²⁺ channel blockade without reflex tachycardia. The target compound’s sulfonyl group could modulate ion channel selectivity differently than 17f’s methoxy group .
- Pruvanserin () : Targets serotonin receptors for CNS disorders. The absence of a piperazine ring in the target compound may reduce off-target receptor interactions .
- BDBM50290310 () : A complex analog with dichlorophenyl and trimethoxybenzoyl groups, likely designed for high-affinity binding. The target compound’s simpler structure may improve synthetic accessibility and pharmacokinetics .
Key Differentiators and Implications
- Sulfonyl vs.
- Chloropyridine vs. Methoxy/Aryl Substituents : The 2-chloropyridinyl group may offer unique electronic effects for target engagement compared to 17f’s methoxyphenyl or HE67’s fluorophenyl groups .
- Piperidine Core : Unlike Pruvanserin’s piperazine, the piperidine core lacks a second nitrogen, reducing basicity and altering pharmacokinetic profiles .
Biological Activity
The compound 1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the synthesis, biological activities, structure-activity relationships, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloropyridine-3-sulfonyl chloride with a piperidine derivative. General procedures often include the use of triethylamine as a base in dry solvents, followed by purification through recrystallization. The yields for similar compounds have been reported to range from 70% to 82% depending on the specific substituents and reaction conditions used .
Antibacterial Activity
Research indicates that sulfonamides, including derivatives like the compound in focus, exhibit significant antibacterial properties. The synthesized derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against others like Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound's sulfonamide moiety is linked to enzyme inhibitory activities. Notably, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. Compounds bearing similar structures have exhibited strong inhibitory effects, with IC50 values reported as low as 0.63 μM for AChE inhibition . This suggests potential applications in treating conditions such as Alzheimer's disease and other cholinergic dysfunctions.
Calcium Channel Blockade
In a pharmacological evaluation of related compounds, it was found that certain derivatives effectively inhibit T-type calcium channels. This activity is crucial for managing hypertension and other cardiovascular conditions without causing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives is significantly influenced by their structural components. For instance:
- Substituents on the piperidine ring : Variations at the benzylic position have been shown to enhance inhibitory activity against calcium channels.
- Halogen substitutions : The presence of fluorine or chlorine atoms can modulate lipophilicity and receptor binding affinity, impacting overall biological efficacy .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related piperidine derivative exhibited potent antibacterial action against Salmonella typhi, with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
- Calcium Channel Inhibition : In vivo studies on spontaneously hypertensive rats showed that administration of N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide led to a notable reduction in blood pressure without inducing reflex tachycardia, highlighting its therapeutic potential in cardiovascular diseases .
Q & A
Basic Research Question
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol 90:10) confirms enantiomeric purity (>99% ee) .
- NOESY NMR identifies axial vs. equatorial proton orientations in the piperidine ring, critical for confirming conformational stability .
- X-ray crystallography provides definitive proof of absolute configuration but requires high-purity single crystals .
How do discrepancies in reported IC50 values for kinase inhibition across studies correlate with assay variables such as ATP concentration or pre-incubation time?
Advanced Research Question
Contradictions arise from:
- ATP concentration variability : Higher ATP (1 mM vs. 100 µM) reduces apparent potency by competing with the compound’s ATP-binding site interactions .
- Pre-incubation duration : Extended pre-incubation (30 min vs. 5 min) increases inhibition due to slower binding kinetics, as observed in time-dependent studies .
Resolution requires standardized assay protocols (e.g., constant ATP at Km levels) and kinetic mode analysis to distinguish between competitive and non-competitive inhibition .
What computational strategies predict blood-brain barrier (BBB) permeability of this compound, and how do substituent modifications alter its CNS bioavailability?
Advanced Research Question
- In silico models (e.g., QikProp) predict logBB values based on polar surface area (<90 Ų) and cLogP (2.5–3.5), with the 4-fluorophenyl ethyl group balancing lipophilicity and solubility .
- Modifying the fluorophenyl group to a polar substituent (e.g., hydroxyl) reduces BBB penetration by increasing hydrogen-bond donor capacity, as validated in ex vivo permeability assays using bovine brain endothelial cells .
What orthogonal assays are recommended to confirm target specificity and mitigate false positives in high-throughput screening (HTS)?
Advanced Research Question
- Counter-screens against related enzymes (e.g., PKA for a PKC inhibitor) identify off-target effects .
- Cellular thermal shift assays (CETSA) confirm target engagement by measuring protein stability shifts upon compound binding .
- SPR (Surface Plasmon Resonance) quantifies binding kinetics (kon/koff) to distinguish true inhibitors from aggregators .
How does the compound’s metabolic stability in human liver microsomes correlate with structural features, and what are the major Phase I metabolites?
Advanced Research Question
- Piperidine ring oxidation (CYP3A4-mediated) generates a hydroxylated metabolite, reducing bioavailability. Substituents like the 4-fluorophenyl group slow oxidation by steric shielding .
- In vitro microsomal assays (0.5 mg/mL protein, NADPH cofactor) identify t1/2 values, with metabolic stability improved by replacing labile hydrogen atoms with deuterium (deuteriation) .
What crystallographic evidence supports the hypothesized binding mode of this compound in the active site of its primary kinase target?
Basic Research Question
Co-crystallization with a kinase (e.g., JAK2) reveals:
- Sulfonyl oxygen interactions with hinge region residues (e.g., Met929).
- Chloropyridinyl group occupying a hydrophobic back pocket, as shown in 2.1 Å resolution structures .
- Piperidine-carboxamide forming water-mediated hydrogen bonds with Glu980 .
How can regioselective functionalization of the piperidine ring be achieved to explore structure-activity relationships (SAR) without compromising sulfonamide stability?
Advanced Research Question
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during sulfonylation, followed by deprotection under mild acidic conditions (TFA/DCM) .
- Directed C-H activation : Rhodium catalysts (e.g., [Cp*RhCl2]2) enable selective functionalization at the 3-position of the piperidine ring .
What are the critical parameters for validating the compound’s stability under long-term storage conditions for preclinical studies?
Basic Research Question
- Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber glass under argon .
- HPLC-UV monitoring (210 nm) detects hydrolysis products (e.g., free sulfonic acid), requiring formulation with desiccants (e.g., silica gel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
